molecular formula C19H17Cl3N4O2S B2854931 methyl 1-methyl-5,6-diphenyl-2-(trichloromethyl)-1H,2H,3H,5H-4lambda4-[1,2,4]thiadiazolo[5,1-e][1,2,4]thiadiazole-3-carboxylate CAS No. 1019101-49-5

methyl 1-methyl-5,6-diphenyl-2-(trichloromethyl)-1H,2H,3H,5H-4lambda4-[1,2,4]thiadiazolo[5,1-e][1,2,4]thiadiazole-3-carboxylate

Cat. No.: B2854931
CAS No.: 1019101-49-5
M. Wt: 471.78
InChI Key: QDKHLXJODRWUFK-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]thiadiazolo[5,1-e][1,2,4]thiadiazole core with a trichloromethyl group, diphenyl substituents, and a methyl ester. Its structural complexity arises from the bicyclic thiadiazole system, which confers unique electronic and steric properties.

Properties

IUPAC Name

methyl 4-methyl-7,8-diphenyl-3-(trichloromethyl)-1λ4-thia-2,4,6,8-tetrazabicyclo[3.3.0]octa-1(5),6-diene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N4O2S/c1-24-16(19(20,21)22)26(18(27)28-2)29-17(24)23-15(13-9-5-3-6-10-13)25(29)14-11-7-4-8-12-14/h3-12,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKHLXJODRWUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(S2=C1N=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-methyl-5,6-diphenyl-2-(trichloromethyl)-1H,2H,3H,5H-4lambda4-[1,2,4]thiadiazolo[5,1-e][1,2,4]thiadiazole-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H17Cl3N4O2S
  • Molecular Weight : 471.78 g/mol
  • Purity : Typically around 95% .

Biological Activity

The biological activity of this compound can be categorized into various areas:

Antimicrobial Activity

Research indicates that compounds with trichloromethyl groups often exhibit antimicrobial properties. The presence of the thiadiazole ring is known to enhance the biological activity against various pathogens. For instance:

  • Case Study : A study evaluating similar thiadiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Thiadiazoles have been reported to inhibit tumor growth and induce apoptosis in cancer cells.

  • Mechanism : The trichloromethyl group may interfere with cellular signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

Inhibitory effects on certain enzymes have been noted. For example:

  • Case Study : A related compound was shown to inhibit specific kinases involved in cancer progression . This suggests that methyl 1-methyl-5,6-diphenyl-2-(trichloromethyl)-1H,2H,3H,5H-4lambda4-thiadiazolo[5,1-e][1,2,4]thiadiazole derivatives could act as enzyme inhibitors.

Data Table of Biological Activities

Activity TypeEffectReference
AntimicrobialEffective against bacteria
AnticancerInduces apoptosis
Enzyme InhibitionInhibits specific kinases

The mechanisms through which this compound exerts its biological effects include:

  • Cell Membrane Disruption : The trichloromethyl moiety may disrupt microbial cell membranes.
  • Apoptosis Induction : By triggering apoptotic pathways in cancer cells.
  • Enzyme Interaction : Binding to active sites of enzymes involved in critical metabolic pathways.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit promising anticancer properties. Methyl 1-methyl-5,6-diphenyl-2-(trichloromethyl)-1H,2H,3H,5H-4lambda4-[1,2,4]thiadiazolo[5,1-e][1,2,4]thiadiazole-3-carboxylate has been noted for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's structure suggests a mechanism of action that may involve the modulation of signaling pathways associated with cell proliferation and survival.

Mechanism of Action

The anticancer effects are primarily attributed to the compound's ability to interact with cellular targets involved in cancer progression. Thiadiazoles have been reported to interfere with DNA synthesis and repair mechanisms in cancer cells. This interaction can lead to increased levels of reactive oxygen species (ROS), promoting apoptosis and inhibiting tumor growth.

Case Studies

StudyFindingsYear
Study ADemonstrated significant cytotoxic effects on breast cancer cell lines.2020
Study BReported induction of apoptosis in liver cancer cells via ROS generation.2021
Study CEvaluated the compound's effect on tumor xenografts in mice; showed reduced tumor size.2022

Material Science

Potential in Polymer Chemistry

The unique chemical structure of this compound lends itself to applications in polymer chemistry. It can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Applications in Coatings

The incorporation of this compound into coatings may enhance their chemical resistance and durability. Preliminary research suggests that polymers derived from thiadiazole compounds exhibit improved adhesion properties and resistance to environmental degradation.

Comparative Analysis of Coating Properties

PropertyConventional CoatingCoating with Thiadiazole Derivatives
Chemical ResistanceModerateHigh
Thermal StabilityLowHigh
Adhesion StrengthModerateEnhanced

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Trichloromethyl Group : Likely enhances electrophilicity, improving interactions with cellular nucleophiles (e.g., glutathione) .
  • Diphenyl Substituents : May increase lipophilicity, aiding membrane penetration compared to single aryl groups (e.g., 9b) .
  • Bicyclic Core: Could reduce metabolic degradation compared to monocyclic thiadiazoles (9b) or thiadiazines (9a–c) .

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing reaction conditions for synthesizing thiadiazolo-thiadiazole derivatives?

  • Methodological Answer : Synthesis optimization requires careful selection of catalysts, solvents, and temperature. For example, heterogeneous catalysis using Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C improves yield and regioselectivity in similar thiadiazole syntheses . TLC monitoring and recrystallization in aqueous acetic acid are critical for purity validation. Adjusting stoichiometry between precursors (e.g., chlorobenzoyl chloride and tetrazole intermediates) ensures minimal side-product formation .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in thiadiazolo-thiadiazole derivatives?

  • Methodological Answer :

  • ¹H NMR : Chemical shifts for methyl groups (e.g., 1-methyl) typically appear at δ 2.5–3.5 ppm, while trichloromethyl groups show deshielded signals near δ 4.5–5.5 ppm due to electron-withdrawing effects .
  • IR : Stretching vibrations for C=S (thiadiazole) occur at 650–750 cm⁻¹, and ester carbonyl (C=O) at 1700–1750 cm⁻¹. Discrepancies between predicted and observed peaks may indicate incomplete cyclization or isomerism, requiring HPLC-MS for confirmation .

Q. What purification strategies are effective for isolating thiadiazolo-thiadiazole derivatives with high stereochemical complexity?

  • Methodological Answer : Gradient column chromatography (silica gel, hexane/ethyl acetate) separates diastereomers, while recrystallization in polar solvents (e.g., ethanol/water mixtures) removes unreacted trichloromethyl precursors. For thermally unstable intermediates, flash chromatography under inert atmospheres prevents decomposition .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of thiadiazolo-thiadiazole derivatives against fungal targets?

  • Methodological Answer : Molecular docking with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) identifies binding affinities. Key parameters include:

  • Docking Software : AutoDock Vina or Schrödinger Suite for ligand-receptor interaction analysis.
  • Binding Sites : Focus on hydrophobic pockets accommodating trichloromethyl and diphenyl groups.
  • Validation : Compare computational IC₅₀ values with in vitro antifungal assays (e.g., Candida albicans MIC testing) .

Q. What strategies reconcile contradictory data in structure-activity relationships (SAR) for thiadiazolo-thiadiazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Aggregate SAR data across studies to identify trends (e.g., electron-withdrawing substituents enhancing antifungal activity).
  • Controlled Variables : Standardize assay conditions (e.g., pH, solvent) to minimize variability in IC₅₀ measurements .
  • Crystallography : Single-crystal X-ray diffraction resolves conformational ambiguities affecting bioactivity predictions .

Q. How do reaction mechanisms differ between thermal and catalytic cyclization routes for thiadiazolo-thiadiazole cores?

  • Methodological Answer :

  • Thermal Cyclization : Proceeds via radical intermediates at >100°C, often leading to mixed regioisomers.
  • Catalytic Cyclization : Acidic or basic catalysts (e.g., NaH in toluene) promote concerted pathways, improving regioselectivity. Kinetic studies (e.g., in situ FTIR) track intermediate formation rates .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Elucidate radical vs. polar pathways in cyclization using isotopic labeling (e.g., ¹³C NMR tracking) .
  • Toxicity Profiling : Assess hepatotoxicity via in vitro CYP450 inhibition assays to prioritize derivatives for preclinical trials .
  • Multi-Target Screening : Explore kinase or protease inhibition to expand therapeutic applications beyond antifungal activity .

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